molecular formula C15H15Cl2N3S B5569308 3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea

3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea

Cat. No.: B5569308
M. Wt: 340.3 g/mol
InChI Key: NRQGOIMCHGMMFY-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea is a thiourea derivative known for its diverse biological and chemical properties. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their versatile applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with multiple pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dichlorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea stands out due to its unique combination of the 2,4-dichlorophenyl and pyridin-2-yl groups. This structure imparts enhanced biological activity and specificity compared to simpler thiourea derivatives .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3S/c1-20(9-7-12-4-2-3-8-18-12)15(21)19-14-6-5-11(16)10-13(14)17/h2-6,8,10H,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGOIMCHGMMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324306
Record name 3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

457096-09-2
Record name 3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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